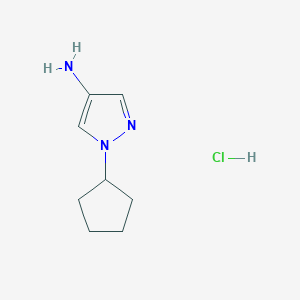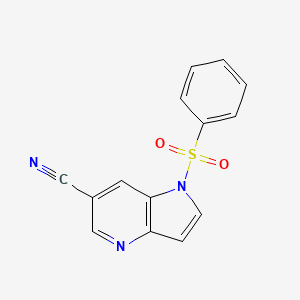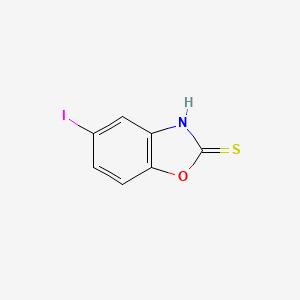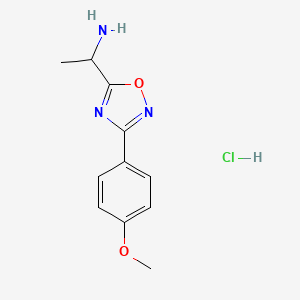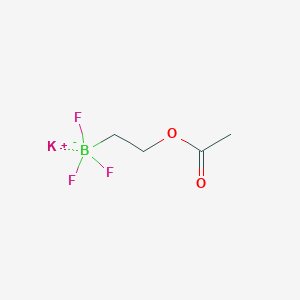![molecular formula C15H24N4O2 B1457987 tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 1448855-49-9](/img/structure/B1457987.png)
tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS No. 1448855-49-9. It is used in various chemical reactions and has specific properties that make it useful in the field of chemistry .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.36 and its physical and chemical properties include a boiling point of 422.8±45.0 °C and a density of 1.134±0.06 g/cm3 .Scientific Research Applications
Intermediate in Biologically Active Compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing various biologically active compounds like crizotinib. It's synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Key Intermediate in Drug Synthesis
The compound also serves as a crucial intermediate for drugs like Vandetanib. It's synthesized from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution. The method and structures are confirmed by MS and 1HNMR, showcasing the compound's importance in medicinal chemistry (Wang et al., 2015).
Importance in Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is significant for small molecule anticancer drugs. The synthesis, starting from commercially available piperidin-4-ylmethanol, involves steps like nucleophilic substitution, oxidation, halogenation, and elimination. The high yield and the compound's role in cancer therapeutics emphasize its scientific importance (Zhang et al., 2018).
Structural and Molecular Insights
Research on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals its structure and molecular packing through X-ray studies. Such studies provide deeper insights into the molecular characteristics and potential applications of similar compounds (Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-9-13(17-10-16-11)18-12-5-7-19(8-6-12)14(20)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWODTJZKRAACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)


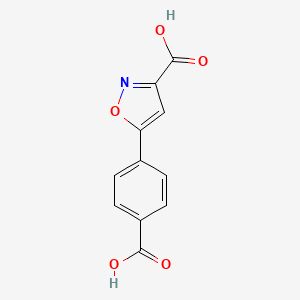

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
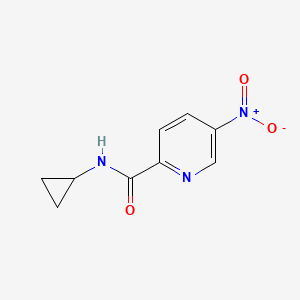
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
